molecular formula C20H17N3O4 B8550700 11-Amino-20(RS)-camptothecin

11-Amino-20(RS)-camptothecin

Cat. No.: B8550700
M. Wt: 363.4 g/mol
InChI Key: VHLOBGUEYUZOPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-Amino-20(RS)-Camptothecin is a camptothecin (CPT) analog developed for investigative oncology and cancer biology research. As a member of the camptothecin family, its primary mechanism of action is the potent inhibition of DNA topoisomerase I (Top1) . This compound integrates into the transient Top1-DNA cleavable complex, stabilizing it and preventing the religation of DNA single-strand breaks . The collision of the DNA replication fork with these stabilized complexes converts transient single-strand breaks into permanent, lethal double-strand breaks, leading to the selective death of DNA-replicating cancer cells during the S-phase of the cell cycle . The core pentacyclic structure of camptothecin is essential for its activity, with the E-ring lactone in the 20(S) configuration being critical for binding to the Top1 enzyme . The "RS" designation for this compound indicates a racemic mixture at the C20 position, which is a crucial consideration for researchers as the 20(S) enantiomer is known to be the biologically active form . The specific introduction of an amino group at the 11-position is a structural modification explored in camptothecin research, as substitutions at positions 7, 9, 10, and 11 are known to influence the compound's potency, metabolic stability, and physical properties . This reagent is presented as a tool for studying the DNA damage response, mechanisms of chemotherapy resistance, and the development of novel anti-cancer strategies. It is supplied For Research Use Only and is strictly not intended for any human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H17N3O4

Molecular Weight

363.4 g/mol

IUPAC Name

6-amino-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione

InChI

InChI=1S/C20H17N3O4/c1-2-20(26)14-7-16-17-11(5-10-3-4-12(21)6-15(10)22-17)8-23(16)18(24)13(14)9-27-19(20)25/h3-7,26H,2,8-9,21H2,1H3

InChI Key

VHLOBGUEYUZOPW-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C(C=CC5=C4)N)O

Origin of Product

United States

Elucidation of Molecular Mechanisms of Action of 11 Amino 20 Rs Camptothecin

Primary Target Interaction: DNA Topoisomerase I Inhibition

The principal mechanism through which 11-Amino-20(RS)-camptothecin and other CPT analogues exert their cytotoxic effects is the inhibition of DNA Topoisomerase I (Topo I). nih.govnih.gov This nuclear enzyme is critical for relieving torsional stress in DNA during essential processes like replication and transcription. epharmacognosy.commdpi.com

Consequences on DNA Integrity and Cellular Processes

The persistence of the Topo I-DNA cleavable complex has profound consequences for the cell, particularly during the S-phase of the cell cycle when DNA replication occurs. nih.govepharmacognosy.com When an advancing replication fork collides with the stabilized ternary complex, the transient single-strand break is converted into a permanent and lethal double-strand break. nih.govembopress.org

The accumulation of these DNA lesions triggers a cascade of cellular responses:

DNA Damage Response (DDR): The presence of DNA breaks activates complex DDR pathways. mdpi.com This can involve the phosphorylation of proteins such as Replication Protein A (RPA), which signals the presence of DNA damage. embopress.orgnih.gov

Cell Cycle Arrest: The cell cycle is typically halted in the S and G2 phases to prevent the propagation of damaged DNA. nih.gov

Apoptosis: If the DNA damage is too extensive to be repaired, the cell is driven to initiate programmed cell death, or apoptosis, which is the ultimate source of the compound's anti-tumor activity. researchgate.net

Investigation of Topoisomerase I-Independent Mechanisms

Emerging evidence suggests that the anticancer activity of some camptothecin (B557342) analogues may not be solely dependent on Topo I inhibition. Research indicates that compounds with specific substitutions, such as 10-amino and 11-cyano camptothecins, may utilize alternative molecular targets. nih.gov This has prompted investigations into Topo I-independent mechanisms for related compounds like this compound.

Modulation of Oncogenic Protein Expression Profiles

Studies on structurally related CPT analogues have revealed an ability to modulate the expression of key proteins involved in cancer cell survival. For instance, the compound FL118, which is 10,11-methylenedioxy-20(S)-camptothecin, has been shown to selectively inhibit the expression of several anti-apoptotic proteins. nih.gov

Target ProteinFunctionImplication of Inhibition
Survivin Inhibits apoptosis, regulates cell divisionPromotes cancer cell death
Mcl-1 Anti-apoptotic protein of the Bcl-2 familySensitizes cells to apoptosis
XIAP X-linked inhibitor of apoptosis proteinLowers the threshold for apoptosis
cIAP2 Cellular inhibitor of apoptosis protein 2Promotes apoptosis

This modulation of survival proteins by FL118 occurs independently of the tumor suppressor p53 status, highlighting a distinct mechanism from conventional DNA damaging agents. nih.gov Gene expression analyses following treatment with camptothecins have also shown modulation of oncogenes like MYC, which can trigger cellular senescence. nih.gov

Identification of Novel Molecular Targets Beyond Topoisomerase I (e.g., SHP2)

The search for alternative targets has led to the investigation of other crucial cellular enzymes. One such target is the Src-homology 2 domain-containing phosphatase 2 (SHP2), a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene. nih.govnih.gov SHP2 is a key signaling node that integrates signals from various growth factor receptors and is implicated in multiple oncogenic pathways, including the RAS-MAPK and PI3K-AKT pathways. nih.govpatsnap.com

An in silico study investigating the interaction between CPT analogues and SHP2 identified the related compound FL118 as a potential potent and selective inhibitor of the SHP2 protein's catalytic domain. nih.gov This computational analysis suggests that certain camptothecin derivatives may directly bind to and inhibit SHP2, representing a novel Topo I-independent mechanism of action. nih.gov Inhibition of SHP2 is an attractive therapeutic strategy as it is involved in the development and progression of many solid tumors. nih.gov

Potential Novel TargetCellular RoleRationale for Targeting
SHP2 (PTPN11) Non-receptor protein tyrosine phosphatase involved in cell growth, proliferation, and survival signaling pathways (e.g., RAS-MAPK). nih.govpatsnap.comAberrant SHP2 activation is implicated in the progression of numerous solid tumors; inhibition can block oncogenic signaling. nih.govpatsnap.com

This line of inquiry opens the possibility that the therapeutic profile of this compound could be attributed to a dual mechanism, involving both the classical inhibition of Topoisomerase I and the modulation of other key oncogenic players like SHP2.

Structure Activity Relationship Sar and Computational Insights for 11 Amino 20 Rs Camptothecin

Structural Determinants Governing Biological Activity

Importance of the E-Ring Lactone Form and 20-Chirality

The α-hydroxy lactone ring (E-ring) of the camptothecin (B557342) molecule is a crucial element for its biological function. Structure-activity relationship (SAR) studies have consistently demonstrated that the closed lactone form of the E-ring is essential for potent activity. cabidigitallibrary.org This ring is susceptible to hydrolysis under physiological pH, opening to form a carboxylate. This open-ring form is significantly less active, highlighting the necessity of the intact lactone for inhibiting topoisomerase I. nih.gov

Furthermore, the stereochemistry at the chiral center at position 20 within the E-ring is an absolute requirement for the compound's activity. The natural (S) configuration at the C-20 position is indispensable for the inhibition of topoisomerase I. cabidigitallibrary.org The 20(R) isomer is considered inactive. cabidigitallibrary.org This strict stereochemical requirement is due to the specific interactions between the 20(S)-hydroxyl group and the topoisomerase I-DNA complex. The hydroxyl group in the (S) configuration forms a critical hydrogen bond with the side chain of an aspartic acid residue (Asp533) in the enzyme, which is a key interaction for stabilizing the ternary complex formed by the drug, the enzyme, and DNA. nih.govacs.org In the 20(R) configuration, this interaction is not possible, and steric hindrance may also occur, thus abolishing the inhibitory activity. acs.org

FeatureImportance for Biological ActivityReference
E-Ring Must be in the closed lactone form for high potency. The open carboxylate form is inactive. cabidigitallibrary.orgnih.gov
20-Chirality The (S) configuration is absolutely required for activity. The (R) configuration is inactive. cabidigitallibrary.orgacs.org

Influence of Substituents on the A and B Rings, Specifically at Position 11

Modifications to the A and B rings of the camptothecin scaffold have been a major focus of synthetic efforts to improve efficacy and pharmacological properties. Substitutions at various positions can significantly influence the compound's potency, solubility, and interaction with the topoisomerase I-DNA complex.

Overall Molecular Planarity and Conformational Requirements

The planar nature of the pentacyclic ring structure of camptothecin is a fundamental requirement for its mechanism of action. nih.govnih.gov This planarity allows the drug to intercalate into the DNA at the site of the topoisomerase I-induced single-strand break. By inserting itself between the DNA base pairs, the camptothecin molecule stabilizes the "cleavable complex," which is the transient intermediate where the enzyme is covalently bound to the DNA. nih.gov This stabilization prevents the enzyme from re-ligating the broken DNA strand, leading to an accumulation of DNA breaks and ultimately triggering cell death. nih.gov Any significant deviation from this planarity would hinder the ability of the molecule to effectively stack with the DNA bases, thereby reducing its inhibitory effect on topoisomerase I.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For camptothecin derivatives, QSAR models have been developed to predict their efficacy and to guide the design of new analogues with improved properties.

Predictive Models for Topoisomerase I Inhibitory Potency

QSAR models have been successfully applied to predict the topoisomerase I inhibitory potency of camptothecin analogues. These models often utilize various molecular descriptors that quantify different aspects of the chemical structure, such as hydrophobicity, steric properties, and electronic effects. For example, studies have shown that the inhibitory activity of certain series of camptothecin derivatives is significantly dependent on their hydrophobic and steric characteristics. For some analogues, like the 10,11-methylenedioxy-camptothecins, the hydrophobicity at position 7 was found to be a key determinant of activity. These predictive models serve as valuable tools for screening virtual libraries of compounds before their synthesis, helping to prioritize candidates that are most likely to be potent topoisomerase I inhibitors.

QSAR for Cytotoxicity in Various Cellular Systems

In addition to predicting enzyme inhibition, QSAR models have been developed to forecast the cytotoxicity of camptothecin derivatives against various cancer cell lines. cabidigitallibrary.org These models aim to correlate structural features with the concentration of the compound required to inhibit cell growth by 50% (IC50). For instance, one QSAR study on a series of camptothecin derivatives against human non-small cell lung cancer (NSCLC) cells indicated a parabolic relationship between cytotoxicity and the compound's hydrophobicity (expressed as ClogP). cabidigitallibrary.org This suggests that there is an optimal level of hydrophobicity for maximum cytotoxicity, beyond which the activity decreases. cabidigitallibrary.org Such QSAR models for cytotoxicity are instrumental in the early stages of drug discovery, providing insights into the structural requirements for potent anticancer activity across different cellular contexts.

QSAR Model TypeKey Predictive FactorsApplicationReference
Topoisomerase I Inhibition Hydrophobicity, Steric descriptorsPredicting enzyme inhibitory potency
Cytotoxicity Hydrophobicity (ClogP)Predicting anticancer activity in cell lines cabidigitallibrary.org

Advanced Computational Chemistry Approaches

While specific computational studies focusing exclusively on 11-Amino-20(RS)-camptothecin are not extensively detailed in publicly available research, the advanced computational methodologies applied to its close analogs provide a robust framework for understanding its potential structure-activity relationships (SAR). These in silico techniques are pivotal in elucidating the molecular interactions and predicting the biological profiles of camptothecin derivatives.

Molecular Docking and Dynamics Simulations of Compound-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule, such as a camptothecin analog, and its biological target at an atomic level. These methods provide insights into the binding affinity, orientation, and stability of the resulting complex, which are crucial for rational drug design.

Molecular docking studies on camptothecin derivatives have been instrumental in understanding their mechanism of action. For instance, docking analyses are frequently used to investigate how these compounds bind to the ternary complex of topoisomerase I (Topo I) and DNA. nih.gov The primary goal is to predict the binding mode and estimate the binding affinity, often expressed as a binding energy score. In a typical study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The camptothecin analog is then computationally "docked" into the active site of the protein.

For example, a study on the camptothecin analog FL118 ([10,11-Methylenedioxy-20(RS)-camptothecin]) investigated its interaction with the human protein tyrosine phosphatase SHP2. The docking results revealed that FL118 had a strong binding affinity for the PTPc domain of the SHP2 wildtype protein, with a binding energy of -7.54 Kcal/mol. mdpi.com This was stronger than the binding affinity of another well-known camptothecin derivative, irinotecan (B1672180), which had a binding energy of -6.85 Kcal/mol. mdpi.com Such studies help in identifying key amino acid residues involved in the interaction and can guide the synthesis of more potent inhibitors.

Beyond the initial binding pose predicted by molecular docking, molecular dynamics (MD) simulations offer a more dynamic picture of the compound-target interaction over time. MD simulations track the movements and conformational changes of the protein-ligand complex, providing insights into its stability. A common metric used in MD simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein-ligand complex from its initial docked pose. A stable RMSD value over the simulation time suggests that the complex is in equilibrium and the binding is stable. mdpi.com

In the case of the FL118-SHP2 wildtype complex, a 100 ns MD simulation was performed. mdpi.com The analysis of the simulation trajectory can also reveal the number and duration of hydrogen bonds and salt bridges between the ligand and the protein, further elucidating the stability of the complex. mdpi.com These computational approaches have not only been applied to the traditional target of camptothecins, Topo I, but also to other potential targets like ribosomal proteins L11 and L15, expanding the known biological landscape of this class of compounds. researchgate.net

CompoundTarget ProteinBinding Energy (Kcal/mol)
FL118SHP2-WT-7.54
IrinotecanSHP2-WT-6.85

In Silico Predictions for Biological Activity

In silico methods are also employed to predict the biological activity and pharmacokinetic properties of compounds before they are synthesized and tested in the lab. These predictions are based on the chemical structure of the molecule and are valuable for prioritizing candidates in the drug discovery process.

One common approach is to use computational models to predict a compound's bioactivity score for various targets, such as G-protein coupled receptors (GPCRs), ion channels, kinase inhibitors, and enzyme inhibitors. nih.gov For the camptothecin analog FL118, in silico predictions suggested it would be highly active as an enzyme inhibitor, with a bioactivity score of 0.99. nih.gov It was also predicted to be bioactive as a GPCR ligand and kinase inhibitor. nih.gov

Another important aspect of in silico prediction is the evaluation of a compound's drug-likeness, often assessed using criteria like Lipinski's "rule of five". These rules relate the absorption and permeability of a compound to its physicochemical properties, such as its molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. For FL118, the predicted LogP value was 1.89, which is well within the "rule of five" limit of less than 5, indicating good solubility and potential for good absorption and bioavailability. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful in silico tool used in the study of camptothecin derivatives. eurekaselect.com QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key structural features that influence activity, QSAR models can be used to predict the potency of new, unsynthesized analogs, thereby guiding the design of more effective therapeutic agents. eurekaselect.com

CompoundPredicted PropertyValue/Score
FL118LogP1.89
Enzyme Inhibitor Bioactivity0.99
GPCR Ligand Bioactivity0.41
Kinase Inhibitor Bioactivity0.26
Ion Channel Modulator Bioactivity-0.20

Preclinical Assessment of 11 Amino 20 Rs Camptothecin Efficacy

In Vitro Cellular Efficacy Studies

Cytotoxicity Evaluation in Diverse Cancer Cell Lines

No data is available for the cytotoxicity of 11-Amino-20(RS)-camptothecin in cancer cell lines.

Biochemical Assays for Topoisomerase I Inhibition and DNA Cleavage Complex Stabilization

No data is available on the ability of this compound to inhibit topoisomerase I or stabilize the DNA cleavage complex.

In Vivo Antitumor Investigations in Murine Models

Evaluation in Established Leukemia and Solid Tumor Xenograft Models

No studies on the in vivo efficacy of this compound in leukemia or solid tumor xenograft models were found.

Comparative Antitumor Potency with Known Camptothecin (B557342) Analogues

No research comparing the antitumor potency of this compound with other analogues like topotecan (B1662842) or irinotecan (B1672180) is available.

Pharmacodynamic Biomarker Analysis in Preclinical Models

No information exists regarding the analysis of pharmacodynamic biomarkers for this compound in preclinical models.

Perspectives and Future Research Trajectories for 11 Amino 20 Rs Camptothecin

Development of Novel 11-Amino-20(RS)-camptothecin Analogues with Improved Biological Profiles

The development of novel camptothecin (B557342) analogues is a strategic endeavor to overcome the limitations of the parent compound, such as poor solubility, chemical instability, and toxicity. nih.gov Research has shown that modifications at various positions of the CPT ring system can significantly influence the drug's efficacy and pharmacokinetic properties. Structure-activity relationship (SAR) studies have demonstrated that substitutions at positions 7, 9, 10, and 11 can substantially enhance anticancer activity. nih.gov

A particularly promising area of development involves modifications on the A-ring, including the 10 and 11 positions. The creation of a methylenedioxy bridge between the 10 and 11 positions has led to the development of (20S)-10,11-methylenedioxy-camptothecin, also known as FL118. rsc.org This novel analogue has demonstrated exceptional antitumor efficacy in preclinical models and serves as a key platform for further derivatization. nih.govnih.gov

Further research has focused on synthesizing derivatives of the FL118 scaffold to improve its therapeutic index. One strategy involves attaching glycosyl-succinic acid esters to the 20-hydroxyl group. This approach has yielded derivatives with superior in vitro cytotoxic activity compared to irinotecan (B1672180) in A549 (lung cancer) and MDA-MB-231 (breast cancer) cell lines. rsc.org For instance, the rhamnoside derivative of FL118, compound 11b , showed significant activity in mouse prostate cancer cells (RM-1) with an IC₅₀ of 48.27 nM. rsc.org

Another avenue of exploration is the introduction of an aromatic heterocyclic ring at the C-7 position of the 10,11-methylenedioxy-camptothecin core. This modification has been shown to significantly enhance cytotoxicity. mdpi.com One such derivative, compound 9c , exhibited remarkable antitumor efficacy against drug-resistant small-cell lung cancer and was found to be superior to FL118 in non-small cell lung cancer (NSCLC) models in vitro and in vivo. mdpi.com These findings underscore the potential of multi-site modification of the camptothecin backbone to generate next-generation analogues with vastly improved biological profiles.

CompoundModificationCell LineIC₅₀ (nM)Source
FL118 Rhamnoside (11b)20-O-rhamnosyl-succinic acid ester of 10,11-methylenedioxy-CPTRM-1 (Mouse Prostate Cancer)48.27 rsc.org
IrinotecanClinically approved analogueA549 (Human Lung Cancer)>1000 rsc.org
FL118 Glycoside DerivativeGlycosylation at C-20MDA-MB-231 (Human Breast Cancer)<100 rsc.org

Exploration of Combination Modalities with Other Therapies in Preclinical Research

A cornerstone of modern oncology is the use of combination therapies to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity. Camptothecin analogues are prime candidates for such strategies due to their unique mechanism of action. nih.gov Preclinical studies have consistently shown that combining CPT derivatives with other anticancer agents can lead to synergistic effects. nih.gov

The rationale for these combinations often lies in targeting different, complementary pathways. For example, camptothecins, which primarily induce S-phase-specific cell death, can be combined with drugs that target other phases of the cell cycle or with DNA-damaging agents like cisplatin (B142131). nih.govnih.gov This approach can prevent cancer cells from repairing the DNA damage induced by either agent alone, leading to enhanced apoptosis.

Recent preclinical research has focused on combining novel CPT analogues with targeted therapies. For instance, the derivative 9c was shown to exert synergistic antitumor effects when combined with AMG510, a small molecule inhibitor of the KRASG12C mutation. mdpi.com This is significant because resistance to KRAS inhibitors can emerge through the activation of other signaling pathways, a mechanism that can be counteracted by the broad activity of compounds like 9c. mdpi.com Similarly, the parent compound camptothecin has demonstrated a synergistic relationship with sotorasib, another KRAS inhibitor, in KRAS-mutated pancreatic cancer cells, leading to significantly inhibited proliferation and migration compared to monotherapy. nih.gov

Furthermore, advanced CPT analogues like FL118 have been shown to resensitize resistant cancer cells to conventional chemotherapy. In preclinical models of non-small cell lung cancer, FL118 was found to reduce cisplatin resistance. e-century.us This effect was linked to the downregulation of proteins associated with DNA repair and drug efflux, suggesting that FL118 can dismantle the cells' resistance mechanisms, thereby restoring sensitivity to other agents. The exploration of these combination modalities in preclinical settings is crucial for designing more effective clinical trials and expanding the therapeutic applications of the camptothecin class of drugs. mdpi.com

Advanced Mechanistic Studies to Uncover Intricate Cellular Interactions and Downstream Effects

The established mechanism of action for camptothecins is the inhibition of DNA topoisomerase I. nih.gov By stabilizing the covalent Top1-DNA cleavage complex, CPTs prevent the re-ligation of single-strand DNA breaks. The collision of replication forks with these stabilized complexes leads to irreversible double-strand DNA breaks, ultimately triggering S-phase-specific cell death and apoptosis. nih.goviiarjournals.org However, advanced mechanistic studies on novel analogues reveal a more complex picture, with evidence pointing to significant non-Top1 targets and downstream effects that contribute to their potent anticancer activity. nih.gov

The novel analogue FL118 is a compelling case study. While structurally a camptothecin, it exhibits significantly lower Top1 inhibitory activity than SN-38 (the active metabolite of irinotecan) yet is far more potent at inhibiting cancer cell growth at nanomolar concentrations. nih.govnih.gove-century.us This discrepancy strongly suggests the existence of other primary mechanisms of action. Research has revealed that FL118's potent efficacy stems from its ability to selectively inhibit the expression of multiple anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2. nih.govnih.gove-century.us By simultaneously downregulating these key survival proteins, FL118 effectively removes the brakes on apoptosis, making it highly effective even in cancers that are resistant to traditional DNA-damaging agents.

Further mechanistic insights show that FL118's activity is independent of the tumor suppressor p53's status, a critical feature since p53 is mutated or lost in a majority of advanced cancers. nih.govnih.gov This allows FL118 to be effective in a broader range of tumors. Moreover, FL118 has been shown to bypass resistance mechanisms that plague other camptothecins, such as the overexpression of drug efflux pumps like P-glycoprotein (P-gp) and ABCG2. nih.gove-century.usnewswise.com

Emerging research points to even more intricate interactions. A computational study predicted that FL118 has a strong binding affinity for the protein tyrosine phosphatase SHP2 (PTPN11), a key signaling node in multiple oncogenic pathways. mdpi.com Additionally, the highly potent derivative 9c appears to exert its effects by destabilizing the NSA2-EGFR axis, another novel mechanism distinct from Top1 inhibition. mdpi.com These advanced studies are crucial as they not only elucidate the complex biology of these novel agents but also identify biomarkers that could predict patient response and guide the rational design of future combination therapies.

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of 11-Amino-20(RS)-camptothecin, and how can its topoisomerase I inhibition be experimentally validated?

  • Methodology :

  • DNA Relaxation Assay : Use purified topoisomerase I and supercoiled plasmid DNA. Incubate with this compound and analyze DNA topology via agarose gel electrophoresis. Stabilized DNA-topoisomerase I complexes will retain supercoiled DNA even after enzyme activity .
  • Cell-Based Validation : Treat cancer cells (e.g., NPC cells) with the compound and perform immunofluorescence to visualize γ-H2AX foci, a marker of DNA double-strand breaks caused by trapped topoisomerase I complexes .

Q. How can researchers assess the cytotoxic effects of this compound across different cancer cell lines?

  • Methodology :

  • Dose-Response Curves : Use MTT or CellTiter-Glo assays to measure IC50 values. Compare results across cell lines (e.g., glioblastoma U87 MG vs. nasopharyngeal carcinoma NPC cells) to identify tissue-specific sensitivities .
  • Flow Cytometry : Analyze cell cycle arrest (e.g., G2/M phase) and apoptosis via Annexin V/PI staining .

Q. What are the key structural features of camptothecin analogs required for biological activity?

  • Methodology :

  • SAR Studies : Prioritize modifications at positions 9, 10, and 20 while preserving the lactone ring and ABCDE planar structure. Use computational docking to predict interactions with topoisomerase I .
  • Functional Assays : Compare activity of analogs (e.g., 9-amino vs. 11-amino derivatives) in topoisomerase inhibition and cytotoxicity screens .

Advanced Research Questions

Q. How can contradictory data on this compound’s anti-metastatic effects be resolved?

  • Methodology :

  • Dose- and Time-Dependent Studies : Replicate migration/invasion assays (e.g., Transwell chambers) at varying concentrations (1–10 µM) and durations (24–72 hrs). Use NPC cells to validate downregulation of vimentin/fibronectin and upregulation of E-cadherin via western blot .
  • Pathway Inhibition : Co-treat with PI3K/AKT inhibitors (e.g., LY294002) to isolate TGF-β signaling contributions .

Q. What strategies enhance the bioavailability and tumor targeting of this compound?

  • Methodology :

  • Nanoparticle Formulation : Encapsulate the compound in biotinylated cellulose nanowhiskers or graphene oxide nanoparticles. Assess drug release kinetics and tumor accumulation via HPLC and in vivo imaging .
  • Prodrug Design : Synthesize lipophilic derivatives (e.g., BNP1350) and test solubility in DMSO or dimethyl formamide for improved tissue penetration .

Q. How can multi-omics data guide the optimization of camptothecin biosynthesis in Camptotheca acuminata?

  • Methodology :

  • Transcriptome/Proteome Integration : Use RNA-Seq and LC-MS/MS to identify tissue-specific expression of CPT pathway genes (e.g., TDC, STR). Validate with CRISPR-edited plant lines .
  • Metabolic Engineering : Overexpress transcription factors (TFs) linked to CPT production in hairy root cultures. Quantify yield via HPLC .

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting IC50 values for camptothecin derivatives in public databases?

  • Methodology :

  • Source Cross-Validation : Compare data from the CDAD database with primary literature. Control for variables like cell type, assay duration, and compound purity .
  • Meta-Analysis : Use tools like RevMan to aggregate data from ≥10 studies, applying random-effects models to account for heterogeneity .

Q. What experimental controls are critical when studying p53’s role in modulating this compound cytotoxicity?

  • Methodology :

  • Isogenic Cell Lines : Use p53-wildtype (e.g., HCT116) vs. p53-knockout models. Measure apoptosis (caspase-3 activation) and DNA damage (Comet assay) .
  • Pharmacological Inhibition : Treat cells with p53 inhibitor Pifithrin-α to confirm enhanced cytotoxicity in p53-null backgrounds .

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